4-tert-butyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S/c1-5-14-27-19-12-8-16(9-13-19)20-15-28-22(24-20)25-21(26)17-6-10-18(11-7-17)23(2,3)4/h6-13,15H,5,14H2,1-4H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHOFFQLDIXBIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
4-tert-butyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. The thiazole ring structure is known for its versatility in medicinal chemistry, often associated with various pharmacological effects. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring and a benzamide moiety, which are crucial for its biological activity. The structural formula is represented as follows:
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring plays a significant role in binding to these targets, influencing their activity and leading to various biological effects.
Key Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation: It may act as an agonist or antagonist at specific receptors, affecting cellular signaling pathways.
Antimicrobial Activity
Studies have indicated that compounds with thiazole structures exhibit significant antimicrobial properties. Research has shown that this compound demonstrates activity against various bacterial strains.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies on various cancer cell lines have revealed promising results.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 12 |
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 10 |
Case Studies
-
Study on Antimicrobial Effects:
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. Results indicated a strong correlation between thiazole substitution patterns and antimicrobial potency. -
Anticancer Evaluation:
In a research article from Cancer Letters, the compound was tested against multiple cancer cell lines. Results showed that it induced apoptosis in HeLa cells through the activation of caspase pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications in Thiazole-Based Benzamides
Heterocyclic Variations
- The formyl group on the benzamide may enhance reactivity in covalent binding mechanisms .
NTB451 ():
This compound features a triazole-sulfanyl linker and an ethyl substituent on the triazole ring. It inhibits necroptosis, indicating that sulfur-containing linkers and bulkier substituents (e.g., ethyl) can modulate apoptotic pathways differently compared to alkoxy groups .
Pharmacological and Computational Insights
F5254-0161 ():
A computational study ranked this compound (glide score: −6.41) as a potent modulator of CIITA-I, a transcriptional regulator. Its trifluoromethylphenyl-piperazine substituent contrasts with the propoxyphenyl group in the target compound, suggesting that electron-withdrawing groups enhance binding stability in this target class .- ZINC5154833 (): With a glide score of −6.591, this compound’s pyrimidinone-thioacetamide backbone outperformed thiazole-based analogs in CIITA-I binding. This underscores the importance of heterocyclic diversity in optimizing ligand-receptor interactions .
Data Tables
Table 2: Substituent Impact on Molecular Properties
Q & A
Basic: What are the common synthetic routes for 4-tert-butyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide, and how are key intermediates characterized?
Methodological Answer:
The synthesis typically involves cyclocondensation to form the thiazole core. For example, reacting 4-propoxyphenyl thioamide with α-halo ketones (e.g., bromoacetophenone derivatives) in the presence of POCl₃ under reflux (90°C, 3–6 hours) generates the thiazole ring . Key intermediates, such as the tert-butyl-substituted benzamide precursor, are characterized via:
- NMR spectroscopy : tert-butyl protons appear as a singlet at δ ~1.3 ppm; aromatic protons in the thiazole (δ 7.2–8.1 ppm) and benzamide (δ 7.4–7.9 ppm) are resolved using ¹H and ¹³C NMR .
- IR spectroscopy : Amide C=O stretches (~1650 cm⁻¹) and C-N stretches (~1250 cm⁻¹) confirm functional groups .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion (e.g., [M+H]⁺) .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
Structural validation requires a multi-technique approach:
- 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and carbon-proton connectivity, resolving ambiguities in regiochemistry .
- X-ray crystallography : Defines bond angles and crystal packing, particularly for resolving tautomeric forms of the thiazole ring .
- Elemental analysis : Confirms C, H, N, S content within ±0.3% of theoretical values .
Basic: What preliminary biological assays are recommended to assess the compound’s bioactivity?
Methodological Answer:
- Enzyme inhibition assays : Fluorescence-based assays (e.g., kinase/phosphatase activity) using purified enzymes (e.g., acps-PPTase) to determine IC₅₀ values .
- Antimicrobial screening : Broth microdilution (CLSI guidelines) to measure minimum inhibitory concentrations (MICs) against Gram-positive/-negative bacteria .
- Cytotoxicity (MTT assay) : Evaluates therapeutic index using human cell lines (e.g., HEK293, HepG2) .
Advanced: How can computational methods optimize the synthesis and regioselectivity of the thiazole core?
Methodological Answer:
- Density Functional Theory (DFT) : Models transition states to predict regioselectivity in cyclocondensation reactions .
- Machine Learning (ML) : Trains on reaction databases to recommend optimal catalysts (e.g., POCl₃ vs. PCl₃) and solvent systems (e.g., DMF vs. DMSO) .
- ICReDD’s integrated approach : Combines quantum chemical reaction path searches with experimental feedback to reduce optimization time by 40–60% .
Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting)?
Methodological Answer:
- Variable-temperature NMR : Identifies dynamic effects (e.g., rotamers) causing peak splitting; cooling to −40°C may simplify spectra .
- HPLC-coupled MS : Detects trace byproducts (e.g., oxidized tert-butyl groups) that skew NMR integration .
- Cross-validation with crystallography : Resolves ambiguities in substituent positioning .
Advanced: What strategies improve yield in scaled-up syntheses while maintaining purity?
Methodological Answer:
- Design of Experiments (DOE) : Optimizes stoichiometry (e.g., 1.2:1 molar ratio of thioamide to α-halo ketone) and reaction time .
- Continuous flow reactors : Enhances heat dissipation for exothermic steps (e.g., POCl₃-mediated cyclization) .
- In-line HPLC monitoring : Detects intermediates in real time, enabling rapid pH adjustments (e.g., NH₃ for precipitation) .
Advanced: How to investigate the compound’s interaction with bacterial enzymes like acps-PPTase?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (kₐ, k𝒹) and affinity (KD) using immobilized enzyme .
- Molecular docking (AutoDock/Vina) : Predicts binding poses in the enzyme active site; mutagenesis (e.g., Ala scanning) validates critical residues .
- Metabolomic profiling (LC-MS) : Tracks changes in bacterial lipid A biosynthesis upon enzyme inhibition .
Advanced: What protocols ensure safe handling and disposal of synthetic byproducts?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
